molecular formula C17H18N2O4S B4089041 N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide

N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide

Cat. No.: B4089041
M. Wt: 346.4 g/mol
InChI Key: NKINOKMLJASBGR-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide is an organic compound that belongs to the class of amides This compound features a complex structure with various functional groups, including a methoxy group, a nitro group, and a thioether linkage

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-4-7-14(8-5-11)24-12(2)17(20)18-15-10-13(19(21)22)6-9-16(15)23-3/h4-10,12H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKINOKMLJASBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-nitroaniline and 4-methylthiophenol.

    Formation of Intermediate: The first step involves the reaction of 2-methoxy-5-nitroaniline with an appropriate acylating agent to form an intermediate amide.

    Thioether Formation: The intermediate amide is then reacted with 4-methylthiophenol under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-(2-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide: Lacks the methoxy group, which may influence its solubility and chemical properties.

    N-(2-methoxy-5-nitrophenyl)-2-[(4-chlorophenyl)thio]propanamide:

Uniqueness

N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both methoxy and nitro groups, along with the thioether linkage, makes it a versatile compound for various research and industrial purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide
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N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide

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